

Application Note: Quantification of 6-Hydroxyluteolin using a Validated HPLC-DAD Method

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Compound of Interest

Compound Name: 6-Hydroxyluteolin

Cat. No.: B091113

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of **6-Hydroxyluteolin**. This method is applicable for the analysis of **6-Hydroxyluteolin** in various matrices, including plant extracts and pharmaceutical formulations. The protocol provides a reliable and accurate approach for the determination of this flavonoid, which is of increasing interest due to its potential therapeutic properties, such as its inhibitory effect on aldose reductase.

Introduction

6-Hydroxyluteolin is a flavonoid that has garnered significant attention in the scientific community for its potential pharmacological activities. As a derivative of luteolin, it shares a similar chemical scaffold but possesses unique biological properties. One of the key areas of investigation is its role as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. Accurate and precise quantification of **6-Hydroxyluteolin** is crucial for pharmacokinetic studies, quality control of herbal medicines, and in vitro biological assays. This document provides a detailed protocol for a validated HPLC-DAD method, ensuring reliable and reproducible quantification.

Experimental Protocol

This protocol is adapted from a validated method for the closely related compound, **6-hydroxyluteolin** 7-O-glucoside, and is suitable for the quantification of the **6-hydroxyluteolin** aglycone.^{[1][2]}

1. Materials and Reagents

- **6-Hydroxyluteolin** analytical standard (purity ≥98%)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade, filtered and deionized)
- Acetic acid (glacial, analytical grade)
- 0.45 µm syringe filters

2. Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
- Analytical balance
- pH meter
- Vortex mixer
- Sonicator

3. Chromatographic Conditions

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase A: 0.5% acetic acid in water^[1]

- Mobile Phase B: Acetonitrile^[1]
- Gradient Elution:
 - 0-20 min: 5% to 25% B
 - 20-45 min: 25% to 50% B
 - 45-55 min: 50% to 90% B
 - 55-65 min: 90% to 5% B (return to initial conditions)
 - 65-70 min: 5% B (equilibration)
- Flow Rate: 1.0 mL/min^[1]
- Column Temperature: 30 °C
- Injection Volume: 10 µL^[1]
- DAD Wavelength: 345 nm for quantification^[1]

4. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **6-Hydroxyluteolin** standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

- Plant Extracts: Accurately weigh the dried plant extract and dissolve it in a known volume of methanol. Vortex and sonicate to ensure complete extraction. Filter the solution through a 0.45 µm syringe filter before injection.

- **Formulations:** The sample preparation for pharmaceutical formulations will depend on the matrix. A general approach involves dissolving the formulation in methanol, followed by filtration. Method development and validation for specific formulations are recommended.

6. Method Validation

The analytical method should be validated according to ICH guidelines. Key validation parameters include:

- **Linearity:** Assessed by injecting a series of at least five concentrations of the standard solution. The correlation coefficient (r^2) of the calibration curve should be >0.999 .
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Determined from the standard deviation of the response and the slope of the calibration curve.
- **Accuracy:** Determined by spike and recovery experiments at three different concentration levels. Recoveries should be within 95-105%.
- **Precision:** Evaluated by determining the intra-day and inter-day precision. The relative standard deviation (RSD) should be less than 2%.
- **Specificity:** Assessed by comparing the chromatograms of a blank, the standard, and a sample to ensure no interfering peaks at the retention time of **6-Hydroxyluteolin**. The peak purity can be evaluated using the DAD detector.

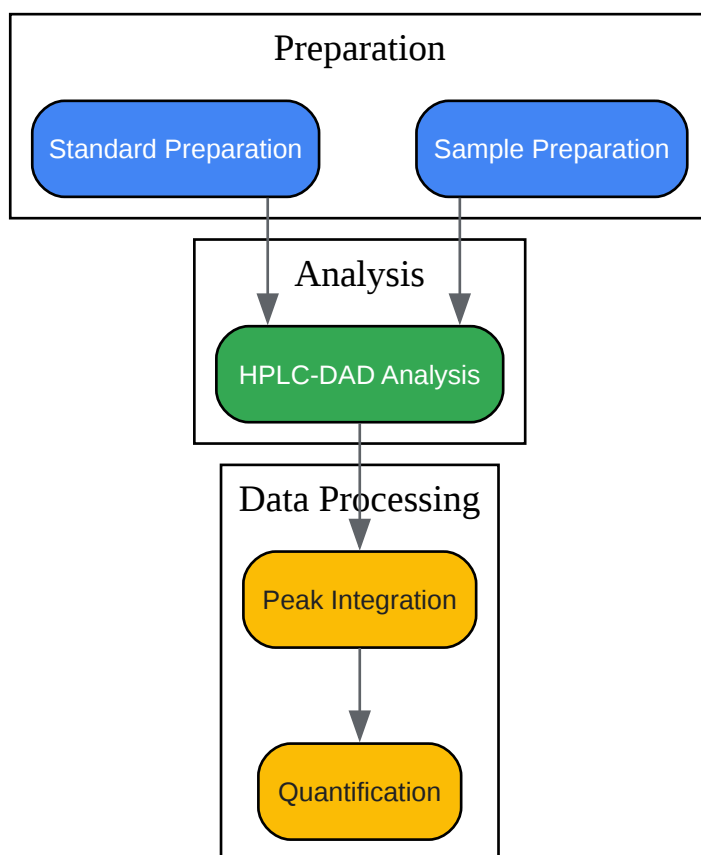
Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC-DAD method for a flavonoid structurally similar to **6-Hydroxyluteolin**, which can be expected for the described method.^{[1][2]}

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	>0.999
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.3 µg/mL
Accuracy (Recovery)	96.2 - 101.4%
Intra-day Precision (RSD)	< 2%
Inter-day Precision (RSD)	< 2%

Visualizations

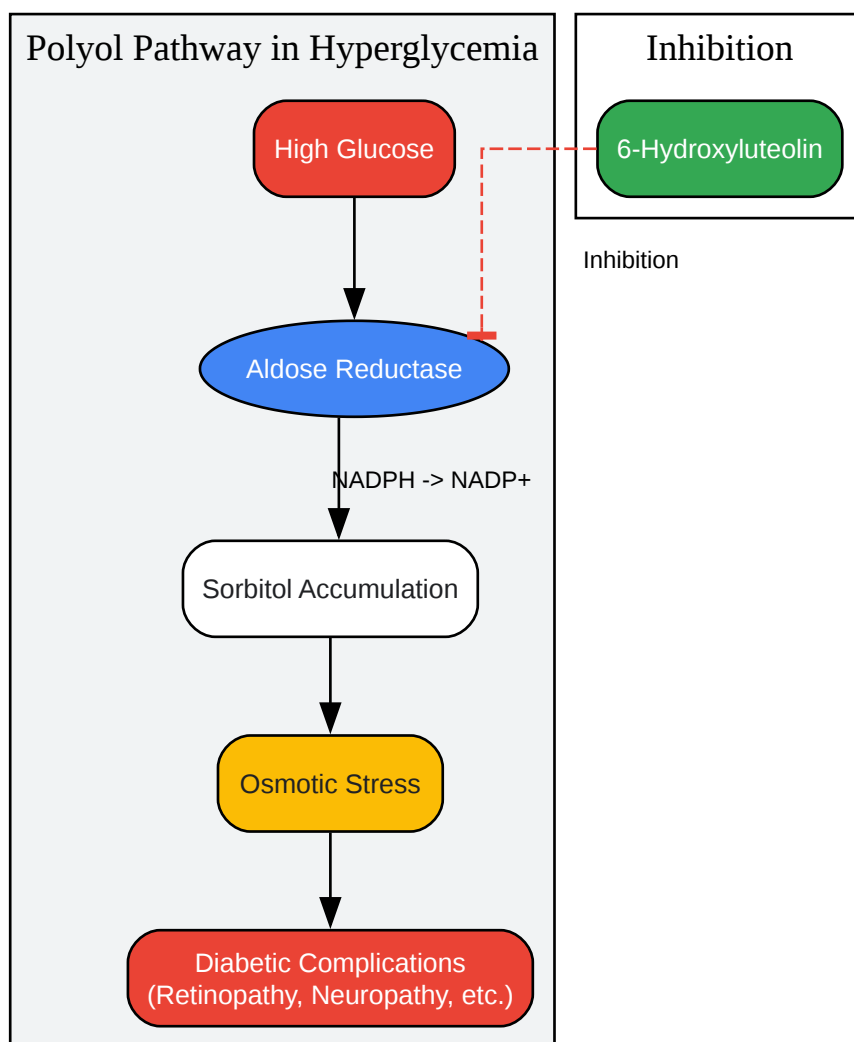
Experimental Workflow



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Caption: Workflow for **6-Hydroxyluteolin** Quantification.

Signaling Pathway: Inhibition of Aldose Reductase by **6-Hydroxyluteolin**



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Caption: **6-Hydroxyluteolin** inhibits Aldose Reductase.

Conclusion

The HPLC-DAD method described in this application note provides a reliable, accurate, and precise tool for the quantification of **6-Hydroxyluteolin**. This protocol is suitable for use in

research and quality control environments. The provided information on the inhibitory action of **6-Hydroxyluteolin** on the aldose reductase signaling pathway highlights the importance of this compound in drug discovery and development, particularly for diabetic complications.

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References

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